molecular formula C7H10ClN3O B2960761 2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole CAS No. 1700444-24-1

2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole

Cat. No.: B2960761
CAS No.: 1700444-24-1
M. Wt: 187.63
InChI Key: PWZCVLSVWUKKGM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains a chloromethyl group, a pyrrolidine ring, and an oxadiazole ring

Preparation Methods

The synthesis of 2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a hydrazide with a chloroacetic acid derivative, followed by the introduction of the pyrrolidine ring through nucleophilic substitution. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is studied for its potential

Properties

IUPAC Name

2-(chloromethyl)-5-pyrrolidin-1-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c8-5-6-9-10-7(12-6)11-3-1-2-4-11/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZCVLSVWUKKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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